2-(Naphthalen-1-ylamino)-benzoic acid
Overview
Description
“2-(Naphthalen-1-ylamino)-benzoic acid” is a compound that belongs to the class of organic compounds known as naphthalenes. These are compounds containing a naphthalene moiety, which consists of two fused benzene rings . The compound is also known as 2-Amino-2-(naphthalen-1-yl)acetic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound named 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP) was synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV .Molecular Structure Analysis
The molecular structure of “this compound” consists of a naphthalene moiety (two fused benzene rings) attached to an amino-acetic acid group . The compound has a linear formula of C12H11NO2 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 201.22 and a MDL number of MFCD02662419 . It is a solid at room temperature .Scientific Research Applications
Polymorphism Studies
- Substituent Size and Isomerization Effects : Research by Liu et al. (2019) explored the impact of substituent size and isomerization on the polymorphism of 2-(Naphthalen-1-ylamino)-benzoic acid derivatives. They discovered two crystal forms for each compound and performed various characterization techniques, including X-ray diffraction and spectroscopy, to understand the polymorphism and stability of these forms (Liu et al., 2019).
Biological Evaluation
- Synthesis and Bioactivity of Derivatives : Kumar et al. (2019) conducted a study on the synthesis, structural characterization, and biological evaluation of derivatives of 3-amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid. They performed molecular docking and cytotoxicity assays, indicating potential bioactivity in cancer research (Kumar et al., 2019).
Fluorescence Derivatization
- Amino Acids Derivatization : A study by Frade et al. (2007) investigated the use of 3-(Naphthalen-1-ylamino)propanoic acid as a fluorescent derivatising reagent for amino acids. The derivatives exhibited strong fluorescence, making it significant for biological assays (Frade et al., 2007).
Spectroscopic Properties
- **Sensitized Emission in Luminescent Lanthanide Complexes**: Kim et al. (2006) researched the photophysical properties of 4-naphthalen-1-yl-benzoic acid derivatives and their Eu(III)-cored complexes. They found significant insights into the energy-transfer pathways in luminescent lanthanide complexes, essential for advanced material sciences (Kim et al., 2006).
Anticancer Research
- Evaluation of Derivatives for Cancer Treatment : Further research by Kumar et al. (2021) involved synthesizing and evaluating the bioactivity of 3-amino-6, 11-dioxo-6, 11-dihydro-5H-benzo[b]carbazole-1-carboxylic acid derivatives, with a focus on cytotoxicity against cancer cell lines. This study underscores the potential of this compound derivatives in anticancer treatments (Kumar et al., 2021).
Synthesis and Characterization
- New Mono Azo Dye Synthesis : Atay and Ulutürk (2022) reported the synthesis and theoretical calculations of a new mono azo dye derived from benzoic acid, contributing to the development of new materials and dyes in chemical research (Atay & Ulutürk, 2022).
Copper(II) Complexes Characterization
- Copper(II) Complexes with Amide Group Ligands : A study by Ravindar et al. (1985) involved the synthesis and characterization of copper(II) complexes with 2-(naphthalen-1-ylamino)benzoic acid derivatives, contributing to the field of inorganic chemistry and material science (Ravindar et al., 1985).
Safety and Hazards
Future Directions
The future directions for “2-(Naphthalen-1-ylamino)-benzoic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and other fields. For instance, a compound named 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP) was synthesized and characterized, indicating ongoing interest in this class of compounds .
Properties
IUPAC Name |
2-(naphthalen-1-ylamino)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-17(20)14-9-3-4-10-16(14)18-15-11-5-7-12-6-1-2-8-13(12)15/h1-11,18H,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEJPODVFPOQPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=CC=CC=C3C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479023 | |
Record name | 2-[(Naphthalen-1-yl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13278-41-6 | |
Record name | 2-[(Naphthalen-1-yl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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